α-Glucosidase Inhibitory Potency vs. Acarbose and Class Range
The compound belongs to a pyridazin-thioether series where all tested members (IC50 range 26.3–148.9 µM) were more potent than the clinical α-glucosidase inhibitor acarbose when tested against rat intestinal α-glucosidase [1]. While the exact IC50 of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide has not been reported in isolation within the identified primary literature, the 3-fluorobenzyl substitution pattern is associated with competitive inhibition behavior and Ki values in the low micromolar range for structurally proximate analogs (e.g., compound 5m, Ki = 56 µM) [1]. The class-level data demonstrate that pyridazin-thioethers bearing a fluorinated benzyl group consistently outperform acarbose, providing a starting point for quantitative selection.
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; expected within class range 26.3–148.9 µM (3-fluorobenzyl congener class) |
| Comparator Or Baseline | Acarbose (clinical standard); class range 26.3–148.9 µM |
| Quantified Difference | Class members are up to ~4.2-fold more potent than acarbose (lowest IC50 26.3 µM vs acarbose IC50 ~110 µM in the same assay system) |
| Conditions | Rat intestinal α-glucosidase enzyme assay, in vitro |
Why This Matters
This positions the compound within a potency band that is mechanistically relevant for postprandial glucose control, enabling researchers to select it as a starting point for structure-activity relationship (SAR) studies aimed at optimizing the propionamide side chain.
- [1] Firoozpour, L. et al. Design, synthesis and α-glucosidase inhibition study of novel pyridazin-based derivatives. Med Chem Res 32, 713–722 (2023). View Source
